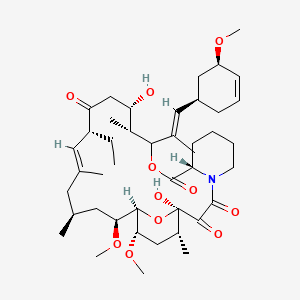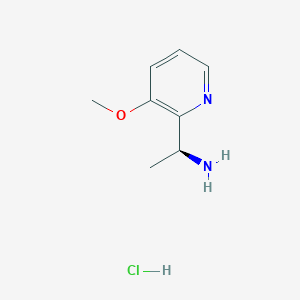
Deschloro Pimecrolimus (Mixture of Isomers, Technical Grade)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Deschloro Pimecrolimus (Mixture of Isomers, Technical Grade) is a derivative of Pimecrolimus, an immunosuppressant drug belonging to the calcineurin inhibitor class. Pimecrolimus is primarily used in the treatment of atopic dermatitis (eczema) and other inflammatory skin diseases . Deschloro Pimecrolimus, as the name suggests, is a variant where the chlorine atom is removed, resulting in a mixture of isomers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Deschloro Pimecrolimus typically involves the modification of the parent compound, Pimecrolimus. One common method involves the reaction of ascomycin with a conversion reagent to produce an activated derivative at C-32, which is then reacted with chloride ion . This process is efficient as it requires fewer steps and does not necessitate the protection of the ascomycin C-24 hydroxyl group or the purification of the activated derivative .
Industrial Production Methods
Industrial production of Deschloro Pimecrolimus follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure the purity and yield of the final product. The use of high-purity reagents and advanced purification techniques is crucial in industrial settings to meet the technical grade standards.
Análisis De Reacciones Químicas
Types of Reactions
Deschloro Pimecrolimus undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various halogenated derivatives.
Aplicaciones Científicas De Investigación
Deschloro Pimecrolimus has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the effects of structural modifications on the activity of calcineurin inhibitors.
Biology: Researchers use it to investigate the role of calcineurin inhibitors in cellular processes and immune responses.
Medicine: It is studied for its potential therapeutic applications in treating inflammatory and autoimmune diseases.
Industry: Deschloro Pimecrolimus is used in the development of new formulations and delivery systems for topical treatments
Mecanismo De Acción
Deschloro Pimecrolimus exerts its effects by binding with high affinity to macrophilin-12 (FKBP-12) and inhibiting the calcium-dependent phosphatase, calcineurin . This inhibition blocks the transcription of early cytokines, thereby preventing T cell activation . The compound also inhibits the production and release of cytokines and other inflammatory mediators from T-cells and mast cells .
Comparación Con Compuestos Similares
Similar Compounds
Pimecrolimus: The parent compound, used in the treatment of atopic dermatitis.
Tacrolimus: Another calcineurin inhibitor with similar immunosuppressive properties.
Cyclosporin A: An oral calcineurin inhibitor used for severe cases of psoriasis and atopic dermatitis.
Uniqueness
Deschloro Pimecrolimus is unique due to the absence of the chlorine atom, which may result in different pharmacokinetic and pharmacodynamic properties compared to its parent compound, Pimecrolimus. This structural modification can influence its binding affinity, efficacy, and safety profile, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C43H67NO11 |
|---|---|
Peso molecular |
774.0 g/mol |
Nombre IUPAC |
(1R,9S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-17-ethyl-1,14-dihydroxy-23,25-dimethoxy-12-[(E)-1-[(1R,5R)-5-methoxycyclohex-3-en-1-yl]prop-1-en-2-yl]-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone |
InChI |
InChI=1S/C43H67NO11/c1-10-31-19-25(2)18-26(3)20-36(52-8)39-37(53-9)22-28(5)43(50,55-39)40(47)41(48)44-17-12-11-16-33(44)42(49)54-38(29(6)34(45)24-35(31)46)27(4)21-30-14-13-15-32(23-30)51-7/h13,15,19,21,26,28-34,36-39,45,50H,10-12,14,16-18,20,22-24H2,1-9H3/b25-19+,27-21+/t26-,28+,29+,30-,31+,32-,33-,34-,36-,37-,38?,39+,43+/m0/s1 |
Clave InChI |
OVEZLUQSBDBGOU-YOURSWBGSA-N |
SMILES isomérico |
CC[C@@H]1/C=C(/C[C@@H](C[C@@H]([C@@H]2[C@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)OC([C@@H]([C@H](CC1=O)O)C)/C(=C/[C@@H]4CC=C[C@@H](C4)OC)/C)O)C)OC)OC)C)\C |
SMILES canónico |
CCC1C=C(CC(CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC1=O)O)C)C(=CC4CC=CC(C4)OC)C)O)C)OC)OC)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![5-(3,5-Dimethyl-1,2-Oxazol-4-Yl)-2-[2-(4-Methoxyphenyl)ethyl]-1-[2-(Morpholin-4-Yl)ethyl]-1h-Benzimidazole](/img/structure/B13436119.png)
![1-[(3,4-Difluorophenyl)methyl]azetidin-3-amine](/img/structure/B13436124.png)
![[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-30-[4-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonylamino]piperidin-1-yl]-2,6,15,17-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-23,32,37-trioxo-8,27,38-trioxa-24,34-diazahexacyclo[23.11.1.14,7.05,36.026,35.028,33]octatriaconta-1,3,5,9,19,21,25,28,30,33,35-undecaen-13-yl] acetate](/img/structure/B13436126.png)

![1-[(5a,7a)-17-(Cyclopropylmethyl)-4,5-epoxy-18,19-dihydro-3,6-dimethoxy-6,14-ethenomorphinan-7-yl]ethanone](/img/structure/B13436147.png)
![6-Methoxyimidazo[1,2-a]pyridin-2-amine](/img/structure/B13436149.png)
